2-Methyl-4-(4-propylbenzoyl)pyridine
Overview
Description
2-Methyl-4-(4-propylbenzoyl)pyridine is an organic compound with the molecular formula C16H17NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-propylbenzoyl)pyridine can be achieved through various methods. One common approach involves the acylation of 2-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(4-propylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(4-propylbenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-propylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basicity and wide range of applications.
2-Methylpyridine: A methylated derivative with similar chemical properties.
4-Propylbenzoylpyridine: A benzoylated derivative with potential biological activities.
Uniqueness: 2-Methyl-4-(4-propylbenzoyl)pyridine is unique due to the combination of its methyl and propylbenzoyl substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-9-10-17-12(2)11-15/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISETYPIADKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244739 | |
Record name | (2-Methyl-4-pyridinyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-30-7 | |
Record name | (2-Methyl-4-pyridinyl)(4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-4-pyridinyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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